4-chlorophenyl difluoromethyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorophenyl difluoromethyl sulfone is a versatile chemical compound with the molecular formula C7H5ClF2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-chlorophenyl difluoromethyl sulfone can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the production of 1-chloro-4-(difluoromethanesulfonyl)benzene often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-chlorophenyl difluoromethyl sulfone undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Scientific Research Applications
4-chlorophenyl difluoromethyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-(difluoromethanesulfonyl)benzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This reactivity is facilitated by the electron-withdrawing effects of the difluoromethanesulfonyl group, which stabilizes the transition state and enhances the reaction rate .
Comparison with Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group.
1-Chloro-4-fluorobenzene: Another similar compound with a fluorine atom instead of the difluoromethanesulfonyl group.
Uniqueness: 4-chlorophenyl difluoromethyl sulfone is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
1-chloro-4-(difluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBPIDCZHSOMGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304575 |
Source
|
Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-53-1 |
Source
|
Record name | 2488-53-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.